4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine
CAS No.: 1021261-10-8
Cat. No.: VC11955219
Molecular Formula: C21H21N3O6S
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021261-10-8 |
|---|---|
| Molecular Formula | C21H21N3O6S |
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C21H21N3O6S/c1-27-16-3-5-17(6-4-16)31(25,26)24-10-8-14(9-11-24)21-22-20(23-30-21)15-2-7-18-19(12-15)29-13-28-18/h2-7,12,14H,8-11,13H2,1H3 |
| Standard InChI Key | NUYVAEULJVSUDU-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Introduction
Structural and Molecular Properties
Molecular Architecture
The compound’s structure integrates three key subunits:
-
Piperidine ring: A six-membered nitrogen-containing heterocycle, often utilized in drug design for its conformational flexibility and bioavailability .
-
1,2,4-Oxadiazole: A five-membered ring with two nitrogen and one oxygen atom, known for enhancing metabolic stability and binding affinity in kinase inhibitors .
-
1,3-Benzodioxole: A bicyclic ether linked to the oxadiazole, contributing to hydrophobic interactions and π-stacking in molecular recognition .
-
4-Methoxybenzenesulfonyl group: A sulfonamide substituent that may influence solubility and target engagement .
Physicochemical Data
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via multi-step reactions, as inferred from analogous methodologies :
-
Oxadiazole Formation: A nitrile oxide and amidoxime undergo [3+2] cycloaddition to form the 1,2,4-oxadiazole ring.
-
Sulfonylation: The piperidine nitrogen is sulfonylated using 4-methoxybenzenesulfonyl chloride under basic conditions.
-
Purification: Column chromatography or recrystallization isolates the final product .
Key Challenges
-
Regioselectivity: Ensuring correct positioning of substituents during oxadiazole synthesis.
-
Stability: The sulfonamide group may hydrolyze under acidic/basic conditions, requiring neutral pH during purification.
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| AZD0530 (Analog) | c-Src Kinase | 2.7 nM | |
| Paroxetine (Piperidine Derivative) | Serotonin Transporter | 0.13 nM | |
| Hypothesized Compound | Kinases/5-HT | Pending | – |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume